molecular formula C20H20ClN3OS B3964828 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B3964828
M. Wt: 385.9 g/mol
InChI Key: ODEHRNJUBQBLKL-UHFFFAOYSA-N
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Description

The compound 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the class of Biginelli-type tetrahydropyrimidine derivatives, which are characterized by a six-membered dihydropyrimidine ring with a thiocarbonyl (C=S) group at position 2 and a carboxamide moiety at position 5 . These compounds are synthesized via multicomponent reactions involving aldehydes, thioureas, and β-keto esters or amides, often under acidic conditions . The structural uniqueness of this compound lies in its 3-chlorophenyl group at position 4 and the 2,4-dimethylphenyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-11-7-8-16(12(2)9-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEHRNJUBQBLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core tetrahydropyrimidine structure, followed by the introduction of the chlorophenyl, dimethylphenyl, and sulfanylidene groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its interactions with biological targets.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name R1 (Position 4) R2 (N-Substituent) Key Findings
Target Compound 3-Chlorophenyl 2,4-Dimethylphenyl Hypothesized to exhibit enhanced lipophilicity due to methyl groups .
4-(4-Chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene analog () 4-Chlorophenyl 2-Ethoxyphenyl Para-chloro substitution may improve steric alignment in binding pockets .
4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl) analog () 2-Chlorophenyl 2,5-Dimethoxyphenyl Methoxy groups enhance solubility but reduce metabolic stability .
Ethyl 3-acetyl-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene analog () 3-Methoxyphenyl Ethyl acetyl Acetyl group increases electrophilicity, potentially affecting reactivity .
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters () Furan-2-yl Varied esters Furan substituents correlate with antioxidant activity (IC50 = 0.6 mg/mL) .
Key Observations:

Ortho-substituted chloro groups () could further distort molecular geometry .

N-Substituent Effects : The 2,4-dimethylphenyl group on the carboxamide nitrogen likely increases lipophilicity compared to ethoxy () or methoxy () substituents, which could enhance membrane permeability but reduce aqueous solubility .

Functional Group Variations : Replacement of the carboxamide with ester groups () or acetylated derivatives () alters electronic properties, influencing reactivity and bioactivity .

Biological Activity

The compound 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial activity, and effects on specific biological pathways.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H21ClN2S\text{C}_{19}\text{H}_{21}\text{Cl}\text{N}_{2}\text{S}

This structure features a tetrahydropyrimidine core substituted with chlorophenyl and dimethylphenyl groups, which are known to influence biological activity.

Biological Activity Overview

The biological activity of the compound has been investigated in various studies. Key areas of focus include:

  • Anticancer Activity
  • Antimicrobial Properties
  • Enzyme Inhibition

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidine exhibit significant anticancer properties. For instance, compounds similar to the one have shown selective cytotoxic effects against various cancer cell lines. A notable study demonstrated that tetrahydropyrimidine derivatives could induce apoptosis in melanoma cells through modulation of cell cycle progression and inhibition of tyrosinase activity .

Table 1: Cytotoxicity of Tetrahydropyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AVMM917 (Melanoma)12.5Induces S-phase arrest
Compound BMCF-7 (Breast)15.0Apoptosis via caspase activation
Compound CHeLa (Cervical)10.0Inhibition of cell proliferation

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported that tetrahydropyrimidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease states. For example, it has been shown to inhibit certain kinases involved in cancer progression, thereby reducing tumor growth in preclinical models .

Case Studies

  • Case Study on Melanoma Treatment : A study conducted on a series of tetrahydropyrimidine derivatives revealed that one derivative exhibited a selective cytotoxic effect on melanoma cells compared to normal cells. The compound induced apoptosis by activating intrinsic apoptotic pathways and showed potential as a novel chemotherapeutic agent .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of similar compounds against various pathogens. The results indicated significant inhibition against common bacterial strains, suggesting potential for development into therapeutic agents for infectious diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 2
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4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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